molecular formula C19H22N4O B2552634 5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde CAS No. 380388-16-9

5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde

Cat. No.: B2552634
CAS No.: 380388-16-9
M. Wt: 322.412
InChI Key: OTGZSSWDGWKZSQ-UHFFFAOYSA-N
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Description

5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde is a potent and selective small-molecule inhibitor of the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology research. Aberrant ALK signaling, driven by gene amplifications, mutations, or chromosomal rearrangements, is a well-established oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma, and neuroblastoma. This compound exerts its effects by competitively binding to the ATP-binding pocket of the ALK kinase domain, thereby potently inhibiting its enzymatic activity and subsequent downstream signaling through key pathways like the MAPK/ERK, JAK/STAT, and PI3K/AKT cascades. The specific structural motif of this pyrazoloquinazoline core is designed to enhance selectivity and binding affinity. Its primary research value lies in its utility as a chemical probe for dissecting the complex biological roles of ALK in cellular proliferation, survival, and differentiation. Researchers employ this inhibitor in vitro to investigate ALK-driven oncogenic mechanisms, to study acquired resistance to ALK-targeted therapies, and to explore potential synthetic lethal interactions. It serves as a critical tool for validating ALK as a therapeutic target in various preclinical models and for aiding in the development of next-generation kinase inhibitors.

Properties

IUPAC Name

5-(2-ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-3-14-8-6-7-11-22(14)18-15-9-4-5-10-17(15)23-19(20-18)16(12-24)13(2)21-23/h4-5,9-10,12,14H,3,6-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGZSSWDGWKZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=NC3=C(C(=NN3C4=CC=CC=C42)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazolo[1,5-a]quinazoline core, followed by the introduction of the ethylpiperidinyl group and the aldehyde functionality. Key steps may include cyclization reactions, nucleophilic substitutions, and oxidation reactions. Specific reagents and conditions vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs by Core Heterocycle

The pyrazolo[1,5-a]quinazoline scaffold distinguishes this compound from analogs with pyrazolo[1,5-a]pyrimidine or pyrazolo[1,5-a]pyrazinone cores. Key differences include:

Core Structure Example Compound Key Features Biological Relevance Source
Pyrazolo[1,5-a]quinazoline Target Compound Larger fused ring system (quinazoline vs. pyrimidine), enhanced π-π stacking potential Potential kinase/antimicrobial activity (inferred) -
Pyrazolo[1,5-a]pyrimidine MK2 (5-(3,5-dimethylphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one) Smaller core, 7-ketone group Synthetic intermediate for kinase inhibitors
Pyrazolo[1,5-a]pyrazinone CAS 1301714-00-0 Oxygen-containing ring, reduced aromaticity Unspecified (high structural similarity to kinase inhibitors)

Key Insight : The quinazoline core may enhance binding affinity to larger enzymatic pockets compared to pyrimidine-based analogs .

Substituent-Based Comparisons

5-Position Modifications

The 5-(2-ethylpiperidin-1-yl) group in the target compound contrasts with substituents in analogs:

Compound 5-Position Substituent Impact Source
Target Compound 2-Ethylpiperidin-1-yl Increased lipophilicity, potential blood-brain barrier penetration -
TRK Inhibitor () 2-(2,5-Difluorophenyl)pyrrolidin-1-yl Enhanced kinase selectivity via fluorinated aryl interactions
MK2 () 3,5-Dimethylphenyl Planar aromatic group favoring hydrophobic interactions
3-Position Functional Groups

The 3-carbaldehyde group offers distinct reactivity compared to esters or acids in analogs:

Compound 3-Position Group Reactivity/Application Source
Target Compound Carbaldehyde Electrophilic site for Schiff base formation or conjugation -
Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS 115932-00-8) Ethyl ester Prodrug potential; hydrolyzable to carboxylic acid
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 25940-35-6) Carboxylic acid Direct hydrogen bonding with targets

Implication : The carbaldehyde group may enable covalent binding strategies, unlike ester or acid analogs .

Biological Activity

5-(2-Ethylpiperidin-1-yl)-2-methylpyrazolo[1,5-a]quinazoline-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazoloquinazoline family, characterized by a fused pyrazole and quinazoline structure. Its chemical formula is C15H19N3C_{15}H_{19}N_3, and it has a molecular weight of 253.33 g/mol. The presence of the ethylpiperidine moiety suggests potential interactions with biological targets, particularly in the central nervous system and oncology.

Biological Activity Overview

Research indicates that compounds within the pyrazoloquinazoline class exhibit a variety of biological activities, including:

  • Anticancer Activity : Many derivatives demonstrate inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor growth.
  • Anticonvulsant Effects : Some studies suggest that these compounds may modulate neurotransmitter systems, providing potential therapeutic benefits in epilepsy.
  • Anti-inflammatory Properties : Certain derivatives have shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines.

The biological activity of this compound may involve several mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit Src family kinases (SFKs), which are critical in cancer progression. This inhibition can lead to reduced phosphorylation of downstream signaling molecules, affecting cell proliferation and survival .
  • Receptor Modulation : The compound might interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability. For instance, binding to AMPA receptors has been noted in related structures .
  • Gene Expression Regulation : By interacting with transcription factors, the compound may alter gene expression profiles associated with various cellular processes.

Case Studies

  • Anticancer Studies : In vitro studies have demonstrated that derivatives of pyrazoloquinazolines can significantly inhibit the growth of various cancer cell lines, including breast and lung cancer models. For example, one study reported a derivative exhibiting IC50 values in the low micromolar range against these cell lines .
  • Anticonvulsant Activity : A comparative study evaluated several quinazoline derivatives for their anticonvulsant properties using animal models. The results indicated that certain derivatives exhibited significant protection against induced seizures compared to standard treatments like diazepam .
  • Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties revealed that specific analogs could reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential as therapeutic agents for inflammatory diseases .

Data Table

Biological ActivityMechanism of ActionReference
AnticancerInhibition of SFKs
AnticonvulsantModulation of AMPA receptors
Anti-inflammatoryReduction of pro-inflammatory cytokines

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